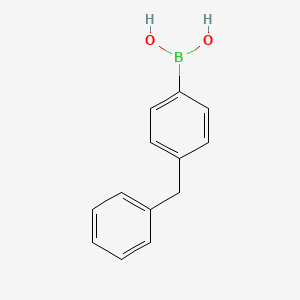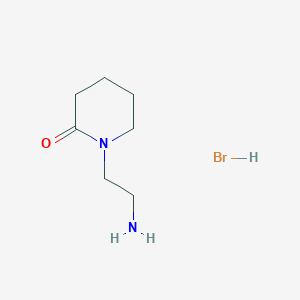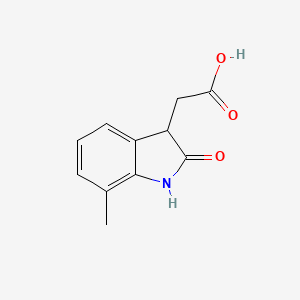
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid
Descripción general
Descripción
“(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is a monocarboxylic acid and a member of indole-3-acetic acids and oxindoles . It is a conjugate acid of a 2-oxindole-3-acetate and a tautomer of a 2-hydroxy-(indol-3-yl)acetic acid .
Molecular Structure Analysis
The molecular formula of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” is C11H11NO3 . The SMILES string representation is O=C1NC2=C©C=CC=C2C1CC(O)=O .Physical And Chemical Properties Analysis
The physical and chemical properties of “(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid” are as follows: It has a density of 1.3±0.1 g/cm3 . The boiling point is approximately 445.2±38.0 °C at 760 mmHg . The flash point is 223.0±26.8 °C . The molar refractivity is 48.2±0.3 cm3 . The polar surface area is 66 Å2 .Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives have been investigated for their potential in cancer treatment due to their ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms by which (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid exerts anticancer effects would require further research, but it may involve interactions with cellular pathways that are common targets in cancer therapy .
Antimicrobial and Antiviral Properties
These compounds have shown promise in combating microbial and viral infections. The structure of indole derivatives allows them to interact with microbial cell walls or viral envelopes, potentially leading to the disruption of these pathogens .
Anti-inflammatory and Antioxidant Effects
Indole derivatives can modulate inflammatory responses and oxidative stress, which are involved in various diseases. Their potential anti-inflammatory activity could be beneficial in conditions such as arthritis or other inflammatory disorders .
Neuroprotective Effects
Some indole derivatives have shown neuroprotective properties, which could be useful in the treatment of neurodegenerative diseases. They may protect neurons from damage caused by neurotoxic substances or pathological conditions .
Cardiovascular Benefits
The antiplatelet and antithrombotic effects of indole derivatives could offer cardiovascular benefits by preventing blood clots and improving blood flow .
Antidiabetic Potential
These compounds may also have applications in managing diabetes by influencing insulin secretion or insulin sensitivity, although the exact mechanisms and efficacy would need to be determined through clinical studies .
Miscellaneous Activities
Indole derivatives have a wide range of other potential applications, including as antitubercular, antimalarial, and anticonvulsant agents. Their diverse biological activities make them candidates for further research in various therapeutic areas .
Safety and Hazards
Propiedades
IUPAC Name |
2-(7-methyl-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-3-2-4-7-8(5-9(13)14)11(15)12-10(6)7/h2-4,8H,5H2,1H3,(H,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUUIYXLJVZVXHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(C(=O)N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60672520 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
CAS RN |
959241-61-3 | |
| Record name | (7-Methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60672520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



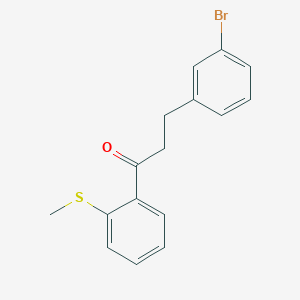

![tert-Butyl 6-methyl-3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1521060.png)
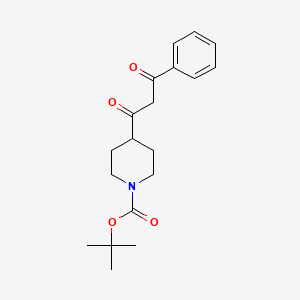

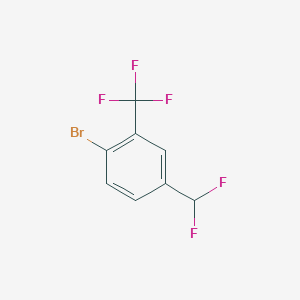
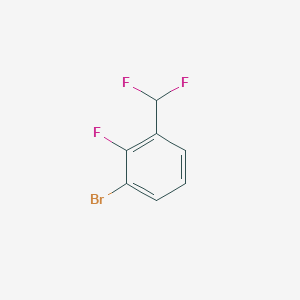
![1-[1-methyl-5-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]ethan-1-ol](/img/structure/B1521068.png)
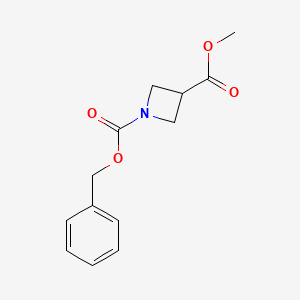
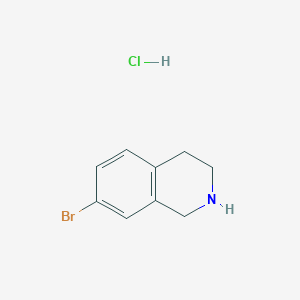
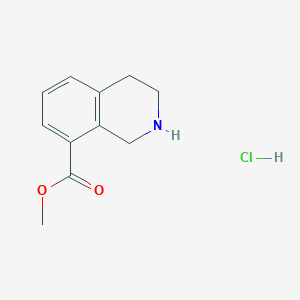
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
